molecular formula C10H8N2O3 B1439291 2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 686748-34-5

2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1439291
CAS No.: 686748-34-5
M. Wt: 204.18 g/mol
InChI Key: IINNFYOPJCYKMN-UHFFFAOYSA-N
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Description

2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic organic compound that features an isoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require heating and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the functional groups present on the isoquinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-12-5-8(10(14)15)6-3-1-2-4-7(6)9(12)13/h1-5H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINNFYOPJCYKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Reactant of Route 6
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